molecular formula C17H17NO B11864618 N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide CAS No. 61957-23-1

N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide

Cat. No.: B11864618
CAS No.: 61957-23-1
M. Wt: 251.32 g/mol
InChI Key: JYADJNRLSCJZDW-UHFFFAOYSA-N
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Description

N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide moiety attached to a 5-methyl-2,3-dihydro-1H-inden-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide typically involves the reaction of 5-methyl-2,3-dihydro-1H-indene with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides or indenes.

Scientific Research Applications

N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1H-inden-2-yl)benzamide
  • 1-(2,3-dihydro-1H-inden-5-yl)ethanone

Uniqueness

N-(5-Methyl-2,3-dihydro-1H-inden-2-yl)benzamide is unique due to the presence of the 5-methyl group on the indene moiety, which can influence its chemical reactivity and biological activity. This structural feature differentiates it from other similar compounds and may contribute to its distinct properties and applications.

Properties

CAS No.

61957-23-1

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

N-(5-methyl-2,3-dihydro-1H-inden-2-yl)benzamide

InChI

InChI=1S/C17H17NO/c1-12-7-8-14-10-16(11-15(14)9-12)18-17(19)13-5-3-2-4-6-13/h2-9,16H,10-11H2,1H3,(H,18,19)

InChI Key

JYADJNRLSCJZDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(C2)NC(=O)C3=CC=CC=C3)C=C1

Origin of Product

United States

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